Xanthoanthrafil
Overview
Description
Xanthoanthrafil has been identified as a phosphodiesterase-5 inhibitor found in a dietary supplement promoted for sexual enhancement. Its discovery highlights the importance of rigorous analysis in identifying compounds within commercial products for safety and regulatory compliance (Kumasaka et al., 2008).
Synthesis Analysis
Although specific details on the synthesis of Xanthoanthrafil itself were not found, related compounds such as xanthohumol have been synthesized through methods that might offer insights into the synthesis of Xanthoanthrafil. Xanthohumol's synthesis involves a six-step process starting from phloracetophenone, indicating the complexity and the potential approaches that could be involved in synthesizing similar compounds (Khupse & Erhardt, 2007).
Molecular Structure Analysis
The molecular structure of Xanthoanthrafil has been detailed through analysis techniques such as TLC, HPLC, NMR, and accurate mass measurement, revealing it to be N-(3,4-dimethoxybenzyl)-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide with a molecular weight of 389 (Kumasaka et al., 2008).
Chemical Reactions and Properties
Research on similar compounds, such as the synthesis of anthracene-stacked oligomers using a xanthene skeleton, and studies on xanthones produced by fungi, lichens, and bacteria, provide insights into the chemical reactions and properties xanthoanthrafil might undergo or possess. These studies highlight the chemical versatility and potential reactivity of xanthoanthrafil's molecular structure (Morisaki et al., 2010; Masters & Bräse, 2012).
Physical Properties Analysis
The physical properties of Xanthoanthrafil, such as solubility, melting point, and optical rotation, can be inferred from the analysis of related compounds. For example, studies on the electrospinning of xanthan polysaccharide and the synthesis of xanthoquinodins provide a framework for understanding how Xanthoanthrafil's structure influences its physical properties (Shekarforoush et al., 2017; Tabata et al., 1993).
Chemical Properties Analysis
Xanthoanthrafil's chemical properties, such as reactivity with other molecules, stability under various conditions, and its behavior in chemical reactions, can be partially understood through the synthesis and analysis of similar compounds. For instance, the study on the synthesis of xanthones and the preparation of xanthene derivatives provides valuable insights into the chemical behavior of xanthoanthrafil and related molecules (Sousa & Pinto, 2005; Zolfigol et al., 2012).
Scientific Research Applications
Anti-Inflammatory and Anti-Cancer Properties : Xanthorrhizol, a compound related to Xanthoanthrafil, has been shown to inhibit TPA-induced acute inflammation and mouse skin carcinogenesis, acting on key enzymes and pathways like ornithine decarboxylase, cyclooxygenase-2, and inducible nitric oxide synthase (Chung et al., 2007).
Obesity, Diabetes, and Liver Disease : Micellar solubilized xanthohumol, another compound similar to Xanthoanthrafil, has shown promise in reducing body weight gain, glucose intolerance, hepatic steatosis, pro-inflammatory gene expression, and immune cell infiltration in models of obesity, diabetes, and non-alcoholic fatty liver disease (Mahli et al., 2019).
Anti-Tumor Effects : Studies suggest that xanthohumol can inhibit the growth of vascular tumors in vivo by affecting the NF-κB and Akt pathways in endothelial cells (Albini et al., 2006).
Dermatological Applications : Xanthii fructus extract has been found to inhibit TNF-α/IFN-γ-induced Th2-chemokine production in human epidermal keratinocytes, indicating potential for dermatological applications (Park et al., 2015).
Hepatoprotective Effects : Xanthohumol has been shown to have hepatoprotective effects and is considered as a potential therapeutic agent for treating obesity, dysregulation of glucose metabolism, and hepatic steatosis (Weiskirchen et al., 2015).
Larynx Cancer Treatment : Xanthohumol has demonstrated the ability to inhibit cell cycle progression and proliferation of larynx cancer cells in vitro, suggesting its potential as a treatment agent for larynx cancer (Sławińska-Brych et al., 2015).
Phosphodiesterase-5 Inhibition : Xanthoanthrafil specifically has been identified as a phosphodiesterase-5 inhibitor and was found in a dietary supplement promoted for sexual enhancement, with a content of about 31 mg/capsule (Kumasaka et al., 2008).
Food Additive and Medical Applications : Xanthohumol is also noted for its potential medical applications and as a food additive (Liu et al., 2015).
Safety And Hazards
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISFCTXLAXIEMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031839 | |
Record name | Benzamidenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Xanthoanthrafil | |
CAS RN |
1020251-53-9 | |
Record name | Xanthoanthrafil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020251-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamidenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020251539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamidenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XANTHOANTHRAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6ZMZ878RF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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